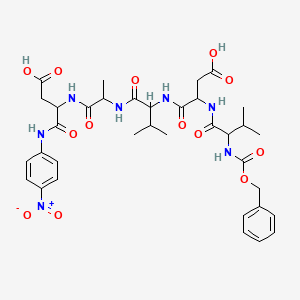
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA is a synthetic peptide compound. It is composed of a sequence of amino acids: valine (Val), aspartic acid (Asp), alanine (Ala), and a para-nitroanilide (pNA) group at the C-terminus. The compound is often used in biochemical research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The para-nitroanilide group can be oxidized to form different derivatives.
Substitution: The amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using HCl or basic hydrolysis using NaOH.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products Formed
Hydrolysis: Free amino acids (Val, Asp, Ala) and para-nitroaniline.
Oxidation: Oxidized derivatives of para-nitroaniline.
Substitution: Modified peptides with altered amino acid residues.
Scientific Research Applications
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Chemistry: Utilized in studies of peptide synthesis and modification techniques.
Industry: Employed in the production of peptide-based materials and as a standard in analytical methods.
Mechanism of Action
The mechanism of action of Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA involves its interaction with specific enzymes, such as proteases. The para-nitroanilide group serves as a chromogenic or fluorogenic reporter, allowing researchers to monitor enzymatic activity by measuring the release of para-nitroaniline upon peptide bond cleavage. This interaction helps elucidate the enzyme’s specificity and kinetics.
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-AMC: Similar peptide with an aminomethylcoumarin (AMC) group instead of para-nitroanilide.
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-MCA: Contains a 7-methoxycoumarin-4-acetyl (MCA) group.
Uniqueness
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA is unique due to its para-nitroanilide group, which provides distinct chromogenic properties. This makes it particularly useful in enzyme assays where colorimetric detection is required. Its specific amino acid sequence also contributes to its unique interaction with certain enzymes, making it a valuable tool in biochemical research.
Properties
Molecular Formula |
C35H45N7O13 |
|---|---|
Molecular Weight |
771.8 g/mol |
IUPAC Name |
3-[2-[[2-[[3-carboxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46) |
InChI Key |
ZXSSQHFLGLMCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


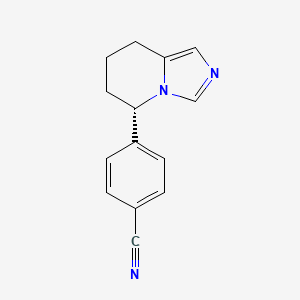
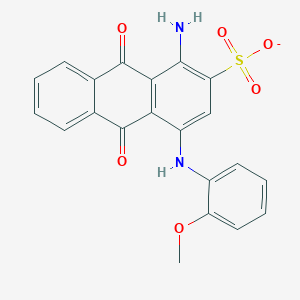
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
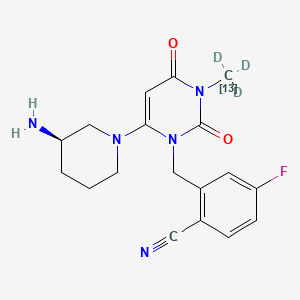
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
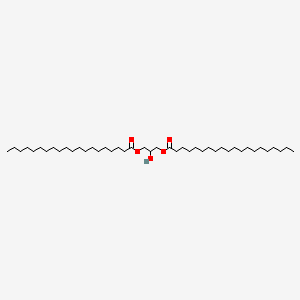
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
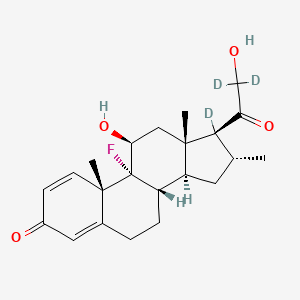
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)

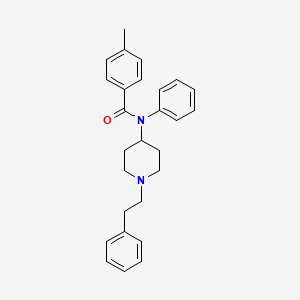
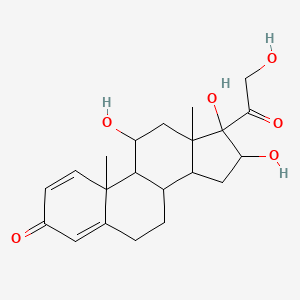
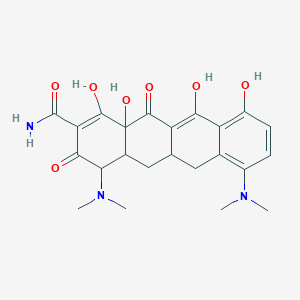
![(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814774.png)
